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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880 Get Quote

ENMD-2076 Tartrate Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals managing ENMD-2076
tartrate toxicity in animal studies.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.[1] Its

primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of

mitosis.[2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis

(the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors

(VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This dual action on both cell

proliferation and angiogenesis contributes to its anti-tumor activity.[2][3]

Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?

A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic

doses.[2][4] However, at higher exposures, several toxicities have been noted. In 28-day

continuous dosing studies in rats, observed toxicities included gastrointestinal issues,

abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal

cortex.[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect
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of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was

gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher

doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]

Q3: Are the toxicities observed in animals reversible?

A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-

day recovery period.[3] This suggests that with appropriate management, such as dose

interruption or reduction, animals may recover from the adverse effects.

Q4: What is a suitable vehicle for oral administration of ENMD-2076 tartrate in mice?

A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a

common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds

with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a

combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to

perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-

2076 suspension or solution before administration.

Troubleshooting Guide: Managing In Vivo Toxicities
This guide provides practical advice for managing adverse effects that may arise during

preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive

supportive care, dose interruption, and, if necessary, dose reduction.[7]
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Observed Issue Potential Cause / Monitoring Suggested Action

Weight Loss (>15% of

baseline)

- General toxicity, reduced

food/water intake, GI effects. -

Monitor body weight daily or at

least three times per week. -

Observe animals for signs of

distress, dehydration, or

reduced activity.

1. Dose Interruption: Pause

dosing for 1-3 days and

monitor for weight recovery. 2.

Supportive Care: Provide

hydration support (e.g.,

subcutaneous saline) and

palatable, high-calorie

supplemental food. 3. Dose

Reduction: If weight does not

recover or toxicity recurs upon

re-challenge, restart at a

reduced dose (e.g., 75% of the

original dose).

Gastrointestinal Distress

(Diarrhea, Dehydration)

- Direct effect of the compound

on the GI tract.[3] - Monitor for

changes in fecal consistency

and signs of dehydration (e.g.,

skin tenting, lethargy).

1. Supportive Care: Ensure ad

libitum access to water.

Provide hydration support if

necessary.[7] 2. Dietary

Modification: Provide moist

chow to increase water intake.

3. Dose

Interruption/Reduction: Follow

the same procedure as for

weight loss.

Hypertension

- Mechanism-based toxicity

related to VEGFR inhibition.[7]

[8] - While not commonly

reported in mouse xenograft

studies, it is a known class

effect of VEGFR inhibitors.[7]

For studies in species where

blood pressure can be

monitored (e.g., telemeterized

dogs or rats), establish a

baseline before dosing.

1. Monitoring: Regularly

monitor blood pressure if the

animal model allows. 2. Dose

Modification: If significant

hypertension is observed,

consider dose reduction. In

clinical settings, anti-

hypertensive medications are

used.[8]
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Bone Marrow Suppression

(Neutropenia, Anemia)

- Effect on hematopoietic

progenitor cells.[3] - Monitor

complete blood counts (CBCs)

at baseline and at selected

time points during the study,

especially for longer-term

experiments.

1. Dose Interruption: Pause

dosing if significant cytopenias

are observed and monitor for

recovery. 2. Dose Reduction:

Restart at a lower dose once

counts have recovered to an

acceptable level.

Data Presentation
Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models
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Species Model Dose (Oral)
Dosing
Schedule

Observed
Tolerability

Reference

Mice

HT-29

Colorectal

Cancer

100 mg/kg &

200 mg/kg
Daily

Well within

tolerability

limits; no

outward

morbidity or

weight loss.

[1]

Mice

HCT-116

Colorectal

Cancer

200 mg/kg

Twice Daily

(400 mg/kg

total)

Eventual

weight loss

and mortality

observed.

[1]

NOD/SCID

Mice

H929

Plasmacytom

a

50, 100, &

200 mg/kg
Daily

Minimal

toxicity;

stable weight

of treated

animals.

[9]

General

Various

Xenograft

Models

Up to 302

mg/kg
Daily

Well-tolerated

with no

weight loss or

morbidity

(exception:

A375 model).

[10]

Table 2: In Vitro Inhibitory Activity of ENMD-2076
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Target Kinase IC₅₀ (nM) Target Kinase IC₅₀ (nM)

Aurora A 14 FGFR1 92.7

Flt3 1.86 FGFR2 70.8

KDR/VEGFR2 58.2 Src 56.4

Flt4/VEGFR3 15.9 PDGFRα -

Data compiled from

multiple sources.[7]

[11][12]

Experimental Protocols
Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model

Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for

the selected cancer cell line.[3]

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ to 30 x 10⁶ cells mixed

with Matrigel) into the flank of each mouse.[3]

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200

mm³). Randomize animals into treatment and control groups.

Compound Preparation: Prepare ENMD-2076 tartrate in a suitable vehicle (e.g., sterile

water) for oral administration. Ensure the formulation is homogenous.

Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g.,

100-200 mg/kg).[1] To minimize procedural stress, a technique of pre-coating the gavage

needle with a sucrose solution can be employed.[5]

Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and

calculate tumor volume (e.g., Volume = (length x width²)/2).

Toxicity Monitoring:
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Record body weights at least three times per week.

Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity,

grooming, or fecal consistency).

Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose

interruption.

Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the

control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for

tissue collection and further analysis.
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Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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